alpha-Trinositol, also known as D-myo-inositol 1,2,6-triphosphate, is a semisynthetic inositol trisphosphate derived from the degradation of phytic acid. It has garnered attention for its biological activities, particularly in the modulation of neuropeptide Y responses and its potential therapeutic applications in cardiovascular disorders and inflammation management. The compound is classified as a functional neuropeptide antagonist, specifically targeting neuropeptide Y pathways without acting on its receptor directly.
alpha-Trinositol is primarily sourced from phytic acid, which is abundant in plant seeds. The degradation process typically involves enzymatic treatment with specific microorganisms, such as yeast, to yield the desired inositol phosphate. In terms of classification, alpha-Trinositol falls under the category of inositol phosphates, which are important signaling molecules involved in various cellular processes.
The synthesis of alpha-Trinositol can be achieved through several methods:
alpha-Trinositol participates in various biochemical reactions:
The mechanism by which alpha-Trinositol exerts its effects primarily involves:
Relevant data includes:
alpha-Trinositol has several notable applications:
Alpha-trinositol (α-trinositol), chemically designated as D-myo-inositol 1,2,6-trisphosphate (Ins(1,2,6)P3 or PP56), is a synthetic inositol phosphate isomer with distinctive biological activities. Unlike naturally occurring inositol phosphates involved in intracellular signaling, α-trinositol primarily exerts extracellular effects through novel mechanisms, including modulation of vascular tone, inflammation, and tumor growth. Its unique stereochemistry and non-receptor-mediated actions make it a molecule of significant pharmacological interest.
Stereochemical Configuration
Alpha-trinositol belongs to the myo-inositol family, characterized by a cyclohexane ring with hydroxyl groups at all six carbon positions. Its specific phosphorylation pattern at the D-1, D-2, and D-6 positions distinguishes it from canonical inositol phosphates like Ins(1,4,5)P₃. The axial-equatorial orientation of its phosphate groups (equatorial at C1/C2, axial at C6) creates a steric and electronic profile that prevents binding to classical Ins(1,4,5)P₃ receptors [1] [8].
Conformational Stability
Computational studies reveal that myo-inositol derivatives like α-trinositol exhibit marginal gas-phase stability (0.5 kcal/mol) compared to scyllo-inositol. However, in polar solvents, scyllo-inositol becomes more stable due to weaker intramolecular hydrogen bonds. Alpha-trinositol’s hydrogen-bonding network—particularly axial-equatorial interactions—contributes to its conformational rigidity and solvent-dependent behavior [8].
Isomer Comparison
Table 1: Key Inositol Isomers and Their Structural Features
Isomer Name | OH Group Orientation | Phosphorylation Sites | Relative Stability (Polar Solvents) |
---|---|---|---|
Alpha-trinositol | 5 equatorial, 1 axial* | 1,2,6 | Intermediate |
scyllo-Inositol | 6 equatorial | N/A | Highest |
neo-Inositol | 4 equatorial, 2 axial | N/A | Low |
chiro-Inositol (1D) | 3 equatorial, 3 axial | N/A | Variable |
*Refers to the inositol backbone before phosphorylation. Alpha-trinositol’s phosphates introduce additional steric constraints [8] [10].
Metal Chelation Properties
Alpha-trinositol’s triphosphate moiety enables chelation of divalent cations (Zn²⁺, Ca²⁺). Molecular dynamics simulations show preferential binding to Zn²⁺ via P1 and P6 phosphates, altering zinc bioavailability in tissues—a property critical to its anti-tumor effects [4] [7].
Early Pharmacological Characterization (1990s)
Alpha-trinositol was first synthesized in the early 1990s via partial enzymatic degradation of phytic acid (InsP₆) using phytase. Initial studies focused on its vasoregulatory effects:
Expansion into Inflammation and Oncology
By the late 1990s, research broadened:
Mechanistic Evolution
Early hypotheses centered on Ins(1,4,5)P₃ receptor antagonism. However, binding assays confirmed distinct targets:
Receptor Binding Specificity
Alpha-trinositol’s binding profile diverges sharply from endogenous inositol phosphates:
Table 2: Binding Affinities of Inositol Phosphates in Mammalian Tissues
Compound | Primary Receptor | Cerebellum KD | Cardiac KD | Functional Role |
---|---|---|---|---|
Ins(1,4,5)P₃ | ER Ca²⁺ channel | 15 nM | 5–7 nM | Ca²⁺ mobilization |
Ins(1,3,4,5)P₄ | Membrane-associated receptor | 1.2 nM | Not detected | Ca²⁺ influx modulation |
InsP₆ | Endosomal/Metal complexes | 32–120 μM* | 32–120 μM* | Antioxidant, mRNA export |
Alpha-trinositol | Novel membrane protein(s) | 9.1 μM | 70–790 nM† | NPY antagonism, Zn²⁺ chelation |
*Low-affinity sites only; †Tissue-dependent high-affinity sites [2] [3] [5].
Functional Antagonism in Signaling Pathways
Metabolic Fate
Alpha-trinositol undergoes simpler metabolism than endogenous inositol phosphates:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5